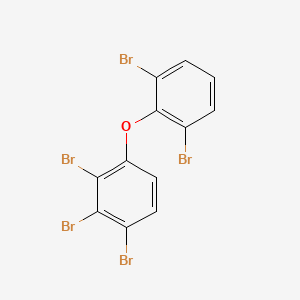

2,2',3,4,6'-Pentabromodiphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

446254-56-4 |

|---|---|

Molecular Formula |

C12H5Br5O |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

1,2,3-tribromo-4-(2,6-dibromophenoxy)benzene |

InChI |

InChI=1S/C12H5Br5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |

InChI Key |

XGFLJLJXVIMCNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,4,6 Pentabromodiphenyl Ether

Global and Regional Environmental Prevalence and Monitoring

As persistent organic pollutants, PBDEs, including BDE-85, are subject to environmental monitoring worldwide. ospar.orgnih.gov Their lipophilic nature causes them to bind to particles and bioaccumulate, leading to their widespread detection in the environment. nih.govgov.bc.ca

Detection and Quantification in Abiotic Environmental Compartments

BDE-85 has been detected in various non-living environmental matrices, from the atmosphere to indoor dust, reflecting its dispersal from industrial and consumer products. ospar.org

The presence of BDE-85 in the atmosphere is primarily due to its release from products where it is used as an additive flame retardant. ospar.org While specific atmospheric concentration data for BDE-85 are limited, its inclusion in commercial PentaBDE mixtures suggests its release into the air. ospar.orgnih.gov Studies of PBDEs in the Great Lakes region indicated that, unlike other congeners, the particulate concentrations of BDE-85 did not show a strong correlation with the atmospheric boundary layer height. uliege.be The detection of BDE-85 in remote arctic seawater also implies its capacity for long-range atmospheric transport. researchgate.net However, detailed quantitative data on its atmospheric deposition rates remain scarce in the reviewed literature.

The environmental fate of BDE-85 in aquatic systems leads to its partitioning between the water column and sediments. While many studies have documented PBDEs in surface waters, specific concentration data for the BDE-85 congener are not widely reported. nih.govmdpi.com

In sediments, detection of BDE-85 is variable. A study of Mason Bay, Korea, reported BDE-85 concentrations at less than 30 pg/g dry weight. nih.gov In contrast, sediment samples from Thau Lagoon in France did not have detectable levels of this congener. nih.gov Research on sediment cores from Western Europe confirmed the presence of the commercial penta-BDE formulation, of which BDE-85 is a component, in layers dating from the early 1970s onwards, though specific concentrations for BDE-85 were not detailed. hkmu.edu.hkacs.org The higher brominated congener, BDE-209, is often found to be dominant in sediments. vliz.be

BDE-85 has been quantified in soils, particularly in European studies. Background levels have been established in the United Kingdom and Norway, showing widespread, low-level contamination. nih.gov Concentrations in soils from a deca-BDE manufacturing site in China were dominated by BDE-209, with lower levels of other congeners. ospar.org

Below is a table summarizing reported concentrations of 2,2',3,4,6'-Pentabromodiphenyl ether (BDE-85) in soil matrices.

| Location | Land Use | Concentration Range (pg/g dry weight) |

| United Kingdom | Grasslands | 9-180 |

| United Kingdom | Woodlands | 7-1700 |

| Norway | Woodlands | 11-90 |

| Data sourced from a 2009 study on background soil levels. nih.gov |

As a component of the commercial PentaBDE flame retardant mixture, BDE-85 is frequently detected in indoor dust. ospar.orgnih.gov This is a significant finding, as dust is considered a primary pathway for human exposure to PBDEs. nih.gov The use of PentaBDE in polyurethane foam for furniture is a major source of this contamination. nih.gov

Studies in the United States have identified BDE-85 in household dust samples. Research in California, where unique flammability standards led to high PBDE use, included BDE-85 in the panel of 10 congeners analyzed in house dust. nih.govresearchgate.net Similarly, a study of homes in Wisconsin detected BDE-85 in polyurethane foam samples from furniture. nih.gov However, in some studies, BDE-85 was found to have a low detection rate in corresponding human serum samples, making dust-to-serum correlation difficult for this specific congener. nih.gov In a study of house dust from Shanghai, BDE-85 had the lowest detection frequency (21.6%) among the measured PBDEs.

Bio-occurrence in Diverse Biota

The persistence and lipophilic nature of this compound lead to its accumulation in the tissues of living organisms. It has been detected in a wide range of species across different trophic levels and geographic regions.

A comprehensive monitoring program by the German Environmental Specimen Bank has consistently tracked BDE-85 in various species, demonstrating its widespread presence in both aquatic and terrestrial ecosystems in Germany. umweltprobenbank.de In North America, BDE-85 has been identified as a minor congener in the eggs of seabirds from the San Francisco Bay. researchgate.net

Crucially, studies have shown that BDE-85 not only accumulates but also biomagnifies in the food web. Research conducted in Daya Bay, South China, found a significant trophic magnification factor (TMF) greater than 1 for BDE-85, indicating that its concentration increases at higher trophic levels. researchgate.net BDE-85 has also been measured in human serum in various populations, although often at low detection frequencies. nih.goviarc.frresearchgate.net

The table below presents a summary of biota in which this compound (BDE-85) has been detected.

| Organism Category | Species | Location / Study | Finding |

| Fish | Bream (Abramis brama) | German Environmental Specimen Bank | Monitored as a bioindicator in rivers and lakes. umweltprobenbank.de |

| Molluscs | Blue Mussel (Mytilus edulis) | German Environmental Specimen Bank | Monitored as a bioindicator in marine environments. umweltprobenbank.de |

| Birds | Herring Gull (Larus argentatus) | German Environmental Specimen Bank | Monitored as a coastal bioindicator. umweltprobenbank.de |

| Birds | Forster's Tern, Caspian Tern | San Francisco Bay, USA | Detected as a less prevalent, minor congener in eggs. researchgate.net |

| Mammals | Roe Deer (Capreolus capreolus) | German Environmental Specimen Bank | Monitored as a terrestrial herbivore bioindicator. umweltprobenbank.de |

| Invertebrates | Earthworm (Aporrectodea longa, Lumbricus terrestris) | German Environmental Specimen Bank | Monitored as a soil bioindicator. umweltprobenbank.de |

| Marine Food Web | Various species | Daya Bay, South China | Demonstrated significant trophic biomagnification (TMF > 1). researchgate.net |

| Humans | General Population | California, USA | Measured in serum, but with low detection frequency. researchgate.net |

Aquatic Fauna (e.g., Fish, Invertebrates, Amphibians)

The lipophilic nature of PBDEs allows them to bioaccumulate in the fatty tissues of organisms, leading to biomagnification through aquatic food webs. BDE-100 has been detected in various aquatic species, indicating its widespread contamination of marine and freshwater ecosystems.

In a study of fish from the Cinca River in Spain, a tributary of the Ebro River, PBDEs were detected in all 23 samples of Barbus graellsi. acs.org Total PBDE concentrations in these fish ranged from not detected to 446 ng/g wet weight. acs.org Similarly, research in Czech aquatic ecosystems found that BDE-100 was present in most fish samples, with its detection in over 70% of the fish analyzed. nih.gov Another study of freshwater fishes in Virginia, USA, found that congeners from the commercial penta-BDE product were dominant, with total concentrations of tetra- to hexabrominated congeners ranging from <5 to 47,900 µg/kg on a lipid basis. researchgate.net

Investigations into the North Sea food web revealed the presence of six major PBDE congeners, including BDE-100, in invertebrate species such as the whelk (Buccinum undatum), seastar (Asterias rubens), and hermit crab (Pagurus bernhardus), as well as in gadoid fish like whiting (Merlangius merlangus) and cod (Gadus morhua). nih.gov The lipid-normalized levels in these fish were comparable to those in the invertebrates. nih.gov However, a significant biomagnification step, with an increase of more than an order of magnitude, was observed from fish to marine mammals. nih.gov

While specific data on BDE-100 in amphibians is limited, the detection of other PBDEs, such as BDE-47, in tadpoles and their potential to disrupt metamorphosis highlights the vulnerability of this class of animals to PBDE contamination. tcu.edu

Table 1: Concentration of BDE-100 and other PBDEs in Aquatic Fauna

| Species | Location | Matrix | Compound | Concentration Range | Reference |

|---|---|---|---|---|---|

| Chub (Leuciscus cephalus) | Czech Rivers | Muscle | BDE-100 | Detected in >70% of samples | nih.gov |

| Various Freshwater Fish | Virginia, USA | Fillet (lipid basis) | Total Tetra- to Hexa-BDEs | <5 - 47,900 µg/kg | researchgate.net |

| Whiting (Merlangius merlangus) & Cod (Gadus morhua) | North Sea | - | BDE-100 | Levels similar to invertebrates | nih.gov |

| Barbel (Barbus graellsi) | Cinca River, Spain | - | Total PBDEs | ND - 446 ng/g ww | acs.org |

Terrestrial and Avian Wildlife

The environmental persistence of BDE-100 has led to its accumulation in terrestrial and avian wildlife, often through the consumption of contaminated prey. Studies have shown that top predators in both terrestrial and avian food chains can carry significant body burdens of this compound.

A study using the environmental specimen bank at Ehime University in Japan analyzed PBDE concentrations in various avian species. nih.gov The research detected PBDEs in all muscle samples, including those from open sea, coastal, and inland birds, indicating that contamination has reached even remote areas. nih.gov The composition of PBDEs varied among species, with some showing a predominance of BDE-47 and others BDE-153, which could be attributed to differences in habitat, diet, and metabolic capabilities. nih.gov

A study on grey seals and Eurasian otters in Sweden also detected BDE-100. lu.se The sum of PBDE concentrations in grey seals ranged from 15 to 582 ng/g lipid weight, with higher concentrations generally found in the northern population. lu.se

Phytoaccumulation in Vegetation (e.g., Mangrove Systems)

Phytoaccumulation is the process by which plants absorb contaminants from the soil or water. Mangrove ecosystems, often located near urban and industrial areas, can act as sinks for pollutants like PBDEs.

Research has demonstrated that mangrove plants can take up and accumulate PBDEs. cityu.edu.hk One study on the mangrove species Kandelia obovata showed that it could absorb, translocate, and accumulate decabromodiphenyl ether (BDE-209), a heavier PBDE congener. cityu.edu.hk The accumulation was highest in the roots, followed by the propagule, stem, and leaves. cityu.edu.hk Although this study focused on BDE-209, it suggests that mangrove systems have the potential to take up various PBDE congeners from the environment. cityu.edu.hk

Another study investigating the effects of BDE-47 on Kandelia obovata at environmentally relevant levels found that the compound inhibited photosynthesis, caused a decrease in stomatal density, and damaged the chloroplast ultrastructure in the leaves. mdpi.com This indicates that PBDEs can have direct toxic effects on mangrove vegetation. The presence of dehalogenating bacteria in mangrove sediments, which can degrade PBDEs, suggests a natural removal potential, although the process is slow. nih.gov

Longitudinal Trends and Time-Series Analysis of this compound Concentrations

Time-series analysis of BDE-100 and other PBDEs reveals changing environmental concentrations over time, often reflecting shifts in production, use, and regulation.

A retrospective study of human serum pools collected in the United States between 1985 and 2002 showed that concentrations of most PBDEs, including BDE-100, had significant positive correlations with the time of sample collection. researchgate.netnih.gov This indicates an increasing trend in human body burdens during that period. researchgate.netnih.gov In contrast, levels of phased-out pollutants like PCBs and PBBs showed a decreasing trend. researchgate.netnih.gov This rise in PBDE levels was also observed in a meta-analysis which found that total PBDE levels in human tissues increased by a factor of approximately 100 over 30 years, with a doubling time of about five years. acs.org

Following the phase-out of the commercial pentaBDE mixture in many regions, including the EU and the US, in the mid-2000s, some studies have shown a subsequent decrease in concentrations. nih.gov For instance, a 15-year study (1998-2013) on children's plasma concentrations found that BDE-100 levels, along with BDE-47 and BDE-99, decreased by an average of 5% per year. nih.gov Monitoring of PBDEs in biota in the Greater North Sea, Celtic Seas, and Bay of Biscay between 2010 and 2015 also showed declining concentrations in most assessed areas. ospar.org

However, trends can vary by region and specific PBDE congener. A study on Swedish grey seals from 1980 to 2005 found that PBDE concentrations were generally decreasing. lu.se

Primary Sources and Environmental Release Pathways of this compound

The presence of BDE-100 in the environment is a direct result of its use in commercial flame retardant products and its subsequent release from various sources throughout the product lifecycle.

Industrial Emissions and Product Leaching

BDE-100 is a component of the commercial pentaBDE mixture, which was used as an additive flame retardant. nih.govwikipedia.org This means it was physically mixed with polymers rather than chemically bound, making it more likely to leach out into the environment. researchgate.net The primary application for pentaBDE was in flexible polyurethane foam used in furniture, bedding, and carpet padding. nih.govwikipedia.org

Release can occur during the manufacturing of these products. ospar.org Furthermore, throughout the service life of consumer goods containing pentaBDE, the compound can continuously leach and volatilize, ending up in indoor air and dust. ospar.org Disposal of these products in landfills also represents a significant release pathway, as the chemicals can leach into the surrounding soil and groundwater. ospar.org Studies have identified specific industrial areas as major sources; for example, the estuary of the River Tees in the UK was identified as a major source of tri- to hexa-PBDEs to the North Sea. nih.gov

Secondary Emission Sources from Waste Streams

The widespread use of 2,2',4,4',6-Pentabromodiphenyl ether (BDE-100) in various consumer and industrial products has led to its inevitable entry into various waste streams. These waste streams act as significant secondary sources, releasing BDE-100 into the environment through various physical and chemical processes. The primary waste streams of concern for BDE-100 emissions are electronic waste (e-waste), landfill leachate, and sewage sludge.

Electronic Waste (E-waste)

Electronic and electrical equipment are major repositories of polybrominated diphenyl ethers (PBDEs), including BDE-100, where they have been used as flame retardants in plastics, circuit boards, and other components. nih.gov Informal and formal e-waste recycling and disposal activities are significant pathways for the release of these compounds into the environment. During dismantling, shredding, and thermal processing of e-waste, particle-bound and vapor-phase PBDEs are released into the air and can contaminate surrounding soils and water bodies. nih.govnih.gov

Interactive Data Table: Concentration of BDE-100 in E-waste Related Matrices

Below is a summary of BDE-100 concentrations found in various studies related to e-waste.

| Matrix | Location | Concentration Range (ng/g dry weight) | Median/Mean Concentration (ng/g dry weight) | Detection Frequency |

| Soil | Regulated e-waste recycling site, Eastern China | <0.010–1.26 | <0.010 (Median) | - |

| Sediment | Regulated e-waste recycling site, Eastern China | <0.010–0.36 | <0.010 (Median) | - |

| Vegetables | Regulated e-waste recycling site, Eastern China | - | 0.02 (Median) | >50% |

Data sourced from a 2021 study on a regulated e-waste recycling site in Eastern China. nih.gov

Landfill Leachate

Landfills are the final destination for a vast amount of municipal solid waste, including discarded consumer products containing BDE-100. Over time, as these products break down, PBDEs can leach into the liquid that percolates through the waste, known as leachate. This leachate can then contaminate groundwater and surface water if not properly contained and treated. nih.govnih.govoaepublish.com

The concentration of PBDEs in landfill leachate can vary widely depending on the age of the landfill, the composition of the waste, and environmental conditions. nih.gov Studies have detected various PBDE congeners, including BDE-100, in landfill leachates from different parts of the world. For example, a study of landfill leachates in South Africa detected BDE-100 among other PBDE congeners. nih.gov Research in China also found that leachate from younger landfill facilities in urban areas tended to have higher PBDE concentrations. nih.gov The presence of BDE-100 in leachate highlights landfills as a long-term source of this contaminant to the environment. researchgate.net

Interactive Data Table: Concentration of BDE-100 in Landfill Leachate

The following table presents data on BDE-100 concentrations in landfill leachate from various studies.

| Location | Concentration Range (ng/L) | Mean Concentration (ng/L) | Notes |

| Various Landfills, South Africa | ND - 2670 (for total PBDEs) | - | BDE-100 was among the congeners detected. |

| Municipal Landfills, North China | 4.0 - 351.2 (for total PBDEs) | 73.0 (for total PBDEs) | BDE-47 and BDE-99 were the dominant lower-brominated congeners. |

| Lined Landfills, Canada | - | - | Log-transformed concentrations of BDE-100 were significantly higher in leachate from newer, lined landfills. researchgate.net |

Sewage Sludge

Wastewater treatment plants (WWTPs) inadvertently concentrate a variety of pollutants, including PBDEs, from domestic and industrial wastewater into sewage sludge. PBDEs enter the wastewater system through the washing of textiles containing these flame retardants and from the dust of products that contain them. Due to their hydrophobic nature, PBDEs tend to adsorb to the solid particles in wastewater, leading to their accumulation in the resulting sewage sludge. oaepublish.comosti.gov

The land application of sewage sludge (biosolids) as a fertilizer can, therefore, introduce BDE-100 into agricultural soils, from where it can be taken up by plants or transported to other environmental compartments. Studies in Germany and other regions have reported the presence of BDE-100 in sewage sludge, often alongside other major PBDE congeners like BDE-47, BDE-99, and BDE-209. osti.gov The congener profile in sludge often reflects the types of commercial PBDE mixtures used in the region. osti.gov

Interactive Data Table: Concentration of BDE-100 in Sewage Sludge

This table summarizes the findings of BDE-100 concentrations in sewage sludge from various studies.

| Location | Concentration Range (ng/g dry weight) | Mean/Median Concentration (ng/g dry weight) | Notes |

| Germany (11 municipal WWTPs) | - | - | BDE-99 and BDE-47 were the main congeners after DecaBDE. BDE-100 was also detected. |

| Turkey (Urban and Industrial WWTPs) | 300 - 655 (Urban, for total PBDEs) | - | The main source was identified as deca-BDE mixture. nih.gov |

| Sweden (22 municipal WWTPs) | n.d. - 450 (wet weight, for total PBDEs) | - | The congener pattern corresponded well with the commercial product Bromkal 70-5DE. hinkleycenter.org |

Advanced Analytical Methodologies for 2,2 ,3,4,6 Pentabromodiphenyl Ether Quantification

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and most critical step in the analysis of BDE-85 is its effective extraction from complex matrices such as soil, sediment, water, and biological tissues. researchgate.net The choice of extraction technique depends on the sample matrix, the required detection limits, and the available instrumentation. Common goals include efficiently isolating the analyte, minimizing co-extraction of interfering substances like lipids and humic acids, and concentrating the analyte for instrumental analysis. researchgate.netcdc.gov

Several extraction methods have been developed and optimized for PBDEs. rsc.org Traditional techniques like Soxhlet extraction remain widely used for solid samples, employing organic solvents such as hexane (B92381), toluene, or hexane/acetone mixtures. cdc.govhkbu.edu.hk However, newer methods like accelerated solvent extraction (ASE) or pressurized liquid extraction (PLE) offer advantages in terms of reduced solvent consumption and faster extraction times. cdc.govchromatographyonline.com For instance, a PLE system using a hexane/methylene chloride mixture at 120 °C and 1500 PSI can be used for soil samples. chromatographyonline.comUltrasonic-assisted extraction (UAE) is another common method, where soil or sediment samples are sonicated with solvents like ethyl acetate (B1210297) or a dichloromethane/n-hexane mixture. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is frequently employed for aqueous samples, where water is passed through a cartridge or disk containing a sorbent that retains the PBDEs. nih.gov The analytes are then eluted with a small volume of organic solvent. A developed SPE method using a starch-based polymer as an adsorbent demonstrated high extraction recoveries (71.3% to 104.2%) for various PBDEs in river and lake water. nih.gov

Matrix Solid-Phase Dispersion (MSPD) is a streamlined technique particularly useful for solid and semi-solid samples like biological tissues and dust. nih.govresearchgate.net In MSPD, the sample is simultaneously ground and blended with a solid-phase sorbent (e.g., C18, Florisil, or silica (B1680970) gel). rsc.orgnih.gov This mixture is then packed into a column, and the analytes are eluted with an appropriate solvent. An optimized MSPD method for human placenta using Florisil as the sorbent and a hexane/dichloromethane mixture for elution showed recovery rates comparable to the traditional Soxhlet method and superior to liquid extraction. nih.gov

Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix interferences. cdc.gov This is often achieved using column chromatography with adsorbents like silica gel, alumina, or Florisil. researchgate.netcdc.gov Gel permeation chromatography (GPC) is also used, especially for removing lipids from biological samples. cdc.gov

Chromatographic Separation Techniques

Chromatography is essential for separating BDE-85 from other PBDE congeners and remaining matrix components before detection. cdc.gov Gas chromatography is the most common technique, though liquid chromatography is also utilized. cdc.govsciex.com

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, is the standard for separating the 209 possible PBDE congeners. cdc.gov The choice of the capillary column is critical for achieving the necessary resolution. gcms.cz

Columns: Fused silica capillary columns with a non-polar or semi-polar stationary phase are typically used. sigmaaldrich.com Columns such as the DB-5ms (a silphenylene polymer similar to 5% phenyl polymethylsiloxane) or the Rtx-1614 are frequently employed for PBDE analysis. sigmaaldrich.comacoreconsumiveis.com.br These columns provide good separation for many congeners and exhibit low column bleed even at the high temperatures required to elute heavier PBDEs. sigmaaldrich.com A 15 m, 0.25 mm ID, 0.1 µm film thickness Rtx-1614 column is often cited. epa.gov

Separation Challenges: Despite the high efficiency of modern capillary columns, the chromatographic separation of all PBDE congeners is a significant challenge. thermofisher.com Co-elution of certain congeners can occur. For example, the separation of the critical pair BDE-49 and BDE-71 is a benchmark for column performance. thermofisher.comthermofisher.com BDE-85 itself may co-elute with other congeners depending on the specific column and analytical conditions used.

Operating Conditions: Analysis requires a gas chromatograph with an injector suitable for trace analysis, such as a split/splitless or programmable temperature vaporizer (PTV) injector, to handle the high boiling points of PBDEs and minimize thermal degradation. nih.govnih.gov Helium is the most common carrier gas. epa.gov A typical oven temperature program starts at a lower temperature (e.g., 120°C), then ramps up to a high final temperature (e.g., 300-340°C) to elute all congeners from tri- to deca-BDE. sigmaaldrich.comnih.gov

While less common than GC, Liquid Chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a viable alternative for PBDE analysis. sciex.com A primary advantage of LC is that it avoids the high temperatures of GC inlets, thus preventing the thermal degradation that can be an issue for higher brominated congeners like BDE-209. researchgate.netnih.gov

However, LC-based methods face their own challenges. The ionization efficiency of PBDEs using common LC-MS interfaces like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be low, leading to poorer sensitivity compared to GC-MS for many congeners. nih.govresearchgate.net Atmospheric Pressure Photoionization (APPI) has been shown to be a more effective ionization technique for PBDEs in LC-MS. sciex.comnih.gov A method using reversed-phase LC on a C18 column with a methanol/water mobile phase, coupled with NI-APPI-MS/MS, successfully separated and quantified eight PBDE congeners, including BDE-153 and BDE-183, in house dust. nih.gov This demonstrates the potential of LC-MS/MS for specific applications, although GC-MS remains the more widely used technique for comprehensive congener analysis. sciex.com

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is the definitive detection technique for the identification and quantification of BDE-85 due to its exceptional sensitivity and selectivity. researchgate.net

When coupled with Gas Chromatography, MS provides powerful detection capabilities.

High-Resolution Mass Spectrometry (HRMS): GC-HRMS is a gold-standard technique that can measure the mass of an ion with very high accuracy. thermofisher.com This allows the instrument to distinguish between BDE-85 and co-eluting matrix interferences that may have the same nominal mass but a different exact mass, thereby increasing selectivity and reducing false positives. thermofisher.comnih.gov

Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole GC-MS/MS systems have become increasingly popular for PBDE analysis. thermofisher.comnih.gov This technique offers high selectivity and sensitivity through the use of Selected Reaction Monitoring (SRM). thermofisher.comnih.gov In SRM, a specific precursor ion for BDE-85 is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored by the third quadrupole. nih.gov This two-stage filtering process drastically reduces background noise and matrix effects. thermofisher.com The major ions in the electron impact (EI) mass spectrum of PBDEs correspond to the molecular ion (M+), ions from the loss of two bromine atoms ([M-2Br]+), and a doubly charged ion ([M-2Br]2+). nih.govresearchgate.net The specific SRM transitions monitored are unique to each congener, providing high confidence in identification.

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary and highly accurate method for quantifying environmental contaminants, including BDE-85. daneshyari.com The principle of IDMS involves adding a known quantity of a stable, isotopically labeled version of the target analyte (e.g., ¹³C-labeled BDE-85) to the sample at the very beginning of the analytical procedure. cdc.govshimadzu.com

This labeled internal standard behaves almost identically to the native BDE-85 throughout the extraction, cleanup, and instrumental analysis steps. nih.gov Any analyte loss during sample preparation will affect both the native and labeled compounds equally. By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, the initial concentration of the native BDE-85 in the sample can be calculated with high precision and accuracy, as this ratio remains constant despite any losses. daneshyari.com This method effectively corrects for variations in extraction efficiency and matrix effects, making it the preferred method for generating high-quality, reliable quantitative data for regulatory and research purposes. daneshyari.comshimadzu.com

Quality Assurance/Quality Control (QA/QC) in Environmental Monitoring of 2,2',3,4,6'-Pentabromodiphenyl Ether

The reliable quantification of this compound (BDE-85) in environmental matrices is fundamentally reliant on a robust and well-documented Quality Assurance/Quality Control (QA/QC) program. Such a program encompasses a comprehensive set of procedures designed to ensure that the generated data are of known and defensible quality, meeting predefined standards for accuracy and precision. The overarching goal is to minimize analytical errors and produce data that are representative of the environmental conditions being studied.

A structured QA/QC program for BDE-85 analysis typically includes several key components, from sample collection through to final data reporting. These measures are essential for identifying and controlling potential sources of contamination and analytical bias. Key elements of a QA/QC framework for BDE-85 monitoring include the use of method blanks, laboratory control samples, matrix spikes, and certified reference materials. Adherence to established analytical protocols, such as the U.S. Environmental Protection Agency (EPA) Method 1614A, provides a standardized framework for many of these QA/QC procedures. ntis.govepa.gov

Method Blanks

Method blanks, also known as laboratory reagent blanks, are crucial for assessing contamination introduced during the analytical process. A method blank consists of a clean matrix, such as reagent water or a purified solid, that is carried through all the steps of the sample preparation and analysis procedure in the same manner as the environmental samples. The analysis of method blanks should not detect BDE-85 above a predetermined method detection limit (MDL). The presence of BDE-85 in a method blank indicates contamination from reagents, glassware, or the laboratory environment, which could compromise the integrity of the sample results.

Laboratory Control Samples (LCS)

Laboratory control samples are employed to monitor the performance of the entire analytical method. An LCS is prepared by spiking a known concentration of BDE-85 into a clean, controlled matrix. This sample is then extracted and analyzed alongside the environmental samples. The recovery of the spiked analyte is calculated and compared against established acceptance criteria. Acceptable recovery limits for an LCS are often set by regulatory bodies or established in-house based on the laboratory's historical performance data. For instance, some standard operating procedures specify a general recovery control limit of 85-115%. nemi.gov Consistent and acceptable LCS recoveries demonstrate that the analytical system is in control and capable of producing accurate results.

Table 1: Example of Laboratory Control Sample Acceptance Criteria for BDE-85

| QC Parameter | Acceptance Criteria (% Recovery) | Frequency | Corrective Action if Criteria Not Met |

| Laboratory Control Sample (LCS) | 85 - 115% | One per analytical batch | Identify and resolve the source of the problem before proceeding with analysis. |

| Laboratory Control Sample Duplicate (LCSD) | Relative Percent Difference (RPD) ≤ 20% | One per analytical batch | Investigate sample preparation technique and spike solution. |

| This table presents illustrative acceptance criteria. Actual limits may vary based on the specific analytical method, laboratory, and regulatory requirements. |

Matrix Spikes and Matrix Spike Duplicates (MS/MSD)

Matrix spikes are used to evaluate the effect of the sample matrix on the analytical method's performance. A known amount of BDE-85 is added to a subsample of an actual environmental sample, which is then analyzed. The recovery of the spike is calculated to determine if the sample matrix (e.g., sediment, water, tissue) is causing any interference, such as signal suppression or enhancement. A Matrix Spike Duplicate (MSD), a second spiked subsample, is often analyzed to assess the precision of the method within that specific matrix. The Relative Percent Difference (RPD) between the MS and MSD recoveries is calculated. Poor recoveries in MS/MSD samples can indicate a matrix effect that may require modification of the analytical procedure or qualification of the data. General acceptance criteria for matrix spike recoveries can range from 70% to 130%, though these can be matrix and method-dependent.

Certified Reference Materials (CRMs)

Certified Reference Materials are materials of a similar matrix to the samples being analyzed, which contain a certified concentration of the analyte of interest. The analysis of CRMs provides a measure of the accuracy and traceability of the analytical results. Successful analysis of a CRM, with results falling within the certified range, provides a high level of confidence in the laboratory's ability to accurately quantify BDE-85 in the environmental samples.

Interlaboratory Comparison Studies

Participation in interlaboratory comparison studies, also known as proficiency testing, is another critical component of a comprehensive QA/QC program. In these studies, multiple laboratories analyze the same samples, and the results are compared. These studies provide an external and objective assessment of a laboratory's analytical performance. Results from interlaboratory studies on PBDEs have shown that while the analysis of some congeners like BDE-47 can be acceptable, others can show significant variability between laboratories, highlighting the need for continuous improvement in analytical methodologies. nih.gov For instance, a worldwide interlaboratory study on PBDEs revealed relative standard deviations for BDE-100 ranging from 19% to 48%, indicating a need for better analytical control. nih.govwur.nl

Environmental Fate and Biogeochemical Cycling of 2,2 ,3,4,6 Pentabromodiphenyl Ether

Environmental Persistence and Degradation Kinetics

Polybrominated diphenyl ethers are known to be persistent in the environment, resisting degradation and accumulating in biological tissues. nih.gov Their lipophilic and hydrophobic nature leads to strong adsorption to solid matrices like soil and sediment, which act as major reservoirs in aquatic environments. nih.gov The persistence of these compounds is a key factor in their potential for bioaccumulation and biomagnification through the food web. nih.gov

Studies on the photolytic degradation of various PBDE congeners, including BDE-85, have been conducted to understand their environmental persistence. In one study, BDE-85 in a hexane (B92381) solution was exposed to sunlight, and its disappearance rate constant was determined. nih.gov The rate of photolytic degradation generally increases with the number of bromine atoms on the diphenyl ether structure. nih.gov The stability of the molecule in the environment is a key factor in its persistence. researchgate.net Like other PBDEs, BDE-85 can undergo long-range atmospheric transport, contributing to its global distribution. nih.govresearchgate.net

Interactive Data Table: Degradation of BDE-85

Parameter Value Conditions Source Disappearance Rate Constant (Photolysis) Data not specified in provided search results Sunlight exposure in hexane nih.gov

Transformation Pathways of 2,2',3,4,6'-Pentabromodiphenyl Ether

The transformation of this compound in the environment can occur through both abiotic and biotic processes. These pathways can lead to the formation of lower-brominated congeners, which may have different toxicological profiles and environmental behaviors.

Abiotic transformation of BDE-85 is primarily driven by physical and chemical processes such as photolysis and reductive debromination.

Photolytic debromination is a significant degradation pathway for PBDEs, including BDE-85, when exposed to sunlight. nih.gov In a study where BDE-85 in hexane was exposed to sunlight for up to 64 hours, the formation of various debromination products was observed. nih.gov The process involves the removal of bromine atoms from the diphenyl ether structure, leading to the formation of less-brominated PBDEs. For lighter PBDE congeners (with eight or fewer bromine atoms), the vulnerability to photolytic debromination follows the order of meta ≥ ortho > para positions. nih.gov The total molar mass of PBDEs was found to decrease during sunlight exposure, suggesting a transformation into non-PBDE compounds. nih.gov

Table of Photolytic Debromination Products of BDE-85

Nanoscale zerovalent iron (nZVI) has been shown to be effective in the reductive debromination of PBDEs. nih.gov This process involves the transfer of electrons from the nZVI to the PBDE molecule, leading to the cleavage of carbon-bromine bonds. rsc.org The reaction is typically a stepwise process, where higher-brominated diphenyl ethers are transformed into lower-brominated compounds and eventually to diphenyl ether, the fully debrominated form. nih.gov

The reactivity of nZVI can be enhanced by doping it with a catalytic metal such as palladium (Pd). rsc.org The debromination rate of mono-, di-, and tri-brominated diphenyl ethers was found to be significantly greater with Pd-doped nZVI compared to nZVI alone. rsc.org The susceptibility of bromine atoms to removal by nZVI can depend on their position on the phenyl ring, with meta-bromines showing a higher susceptibility in some cases. nih.gov The reaction rates generally decrease as the number of bromine substituents decreases. nih.gov

Biotic transformation of PBDEs involves metabolic processes in living organisms, primarily through microbial activity.

Microbial degradation of PBDEs can occur under both aerobic and anaerobic conditions. nih.govnih.gov Anaerobic reductive debromination is a key pathway where certain bacteria use PBDEs as electron acceptors, leading to the removal of bromine atoms. scienceopen.com This process has been observed in various environments, including sediment and sewage sludge. scienceopen.com Some studies have identified specific microbial communities, such as those containing Dehalococcoides species, as being capable of debrominating PBDEs. frontiersin.org The presence of lower-brominated congeners can sometimes enhance the degradation of higher-brominated ones. frontiersin.org

Aerobic degradation of PBDEs has also been documented, involving mechanisms such as hydroxylation and cleavage of the ether bond, sometimes facilitated by complex bacterial communities. nih.gov The efficiency of microbial degradation can be influenced by environmental factors such as pH and temperature. nih.gov While specific studies on the microbial biodegradation of BDE-85 were not found in the search results, the general mechanisms observed for other PBDEs are likely applicable.

Biotic Transformation and Metabolic Pathways

In Vivo Debromination and Formation of Lower Brominated Congeners

The biotransformation of this compound (BDE-99) in living organisms often involves reductive debromination, a process that removes bromine atoms and results in the formation of polybrominated diphenyl ether (PBDE) congeners with fewer bromine atoms. This metabolic pathway is significant because the resulting lower brominated congeners can have different toxicokinetic profiles and may be more persistent or bioaccumulative than the parent compound. gulfofmaine.orgacs.org

In fish, the metabolic debromination of BDE-99 is notably species-specific. nih.govresearchgate.net For instance, studies on the common carp (B13450389) (Cyprinus carpio) have demonstrated a significant capacity to debrominate BDE-99. acs.org When exposed to BDE-99 through their diet, carp efficiently metabolize it, primarily forming 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). acs.orgmdpi.com This metabolic conversion is so efficient in carp that it leads to a lack of BDE-99 accumulation in their tissues, an observation that contrasts with many other aquatic species. acs.org In one study, it was conservatively estimated that at least 9.5% of the ingested BDE-99 was debrominated and stored as BDE-47 in carp tissues. acs.org In contrast, research involving Chinook salmon (Oncorhynchus tschawytscha) indicated that while they also metabolize BDE-99, they produce a different lower brominated congener, 2,2',4,5'-tetrabromodiphenyl ether (BDE-49). nih.gov

In vitro studies using liver microsomes from different fish species further highlight these differences. Carp microsomes show a preference for removing a meta-substituted bromine atom from BDE-99, leading to BDE-47, whereas rainbow trout and salmon microsomes can debrominate both meta- and para-substituted bromines. nih.gov

In rodents, reductive debromination has also been identified as a key metabolic pathway. Research on rat hepatocytes treated with BDE-99 identified BDE-47 as a reductively debrominated metabolite. nih.gov This finding is consistent with in vivo studies in various animal models, which show significant reductive debromination of several PBDE congeners, including BDE-99. nih.gov The formation of these lower brominated congeners is a critical aspect of BDE-99's environmental fate, as it alters the congener profile in biota compared to the original technical mixtures. acs.orgnih.gov

Table 1: Examples of In Vivo Debromination Products of BDE-99

Hydroxylated and Methoxylated Metabolite Formation

In addition to debromination, BDE-99 undergoes oxidative metabolism, leading to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites. nih.govnih.govacs.org These metabolic processes are primarily mediated by cytochrome P450 (CYP) enzymes. nih.govoup.com The formation of these metabolites is of toxicological interest as they can be more potent than the parent BDE-99. nih.govjst.go.jp

In mammals, including humans and rats, BDE-99 is metabolized into several hydroxylated compounds. nih.govacs.orgnih.gov Studies on human blood have identified 5′-HO-BDE-99 and 6′-HO-BDE-99 as the most abundant hydroxylated metabolites of BDE-99. nih.govpku.edu.cn The relative concentrations suggest that BDE-99 is more readily hydroxylated in humans than other common congeners like BDE-47 and BDE-100. nih.govpku.edu.cn In rats, metabolism studies have confirmed the formation of mono- and di-hydroxylated pentabromodiphenyl ether metabolites. acs.orgnih.gov Specifically, in vitro experiments with rat hepatocytes identified 5′-OH-BDE-99 as an oxidative metabolite. nih.gov Furthermore, oxidative metabolism of BDE-99 can also lead to ether bond cleavage, producing brominated phenols such as 2,4,5-tribromophenol. nih.govnih.gov

The specific CYP enzymes involved in BDE-99 metabolism have been investigated. In vitro studies using human recombinant CYP enzymes have shown that CYP1A2 and CYP3A4 are the most efficient at metabolizing BDE-99. nih.gov For rat enzymes, CYP3A1 was found to be highly active in BDE-99 metabolism. oup.com

Methoxylated metabolites of BDE-99 have also been observed, particularly in plant and in vitro systems. nih.govresearchgate.net A study on the transformation of OH-BDE-99 in soybean, wheat, and rice found that all three plants could metabolize it to the corresponding methoxylated BDE-99 metabolite. nih.gov Conversely, the transformation from MeO-BDE-99 back to OH-BDE-99 was only observed in soybeans. nih.gov In vitro studies with human hepatocytes have also detected the formation of two pentabrominated MeO-BDE congeners. researchgate.net

Table 2: Key Oxidative Metabolites of BDE-99

Conjugation and Excretion Pathways in Organisms

Following metabolism, BDE-99 and its metabolites are eliminated from the body through various excretion pathways. The primary route of excretion for BDE-99 in rats is via the feces. nih.gov Studies in male Sprague-Dawley rats showed that a significant portion of an orally administered dose is excreted as the unmetabolized parent compound in the feces. nih.gov In conventional rats, over 43% of the dose was found in the feces after 72 hours, while in bile duct-cannulated rats, this figure rose to 86%. nih.gov

Biliary excretion also plays a role, though to a lesser extent than direct fecal elimination of the parent compound. nih.gov Approximately 3.6% of the dose was excreted in the bile within 72 hours. nih.gov This biliary route is important for the elimination of metabolites. Evidence suggests that phenolic metabolites of BDE-99 undergo conjugation, specifically glucuronidation, prior to excretion. nih.gov However, one study noted that metabolites found in the bile and feces were not conjugated. nih.gov That same study also identified two thiol metabolites in the bile of rats exposed to BDE-99. nih.gov

Urinary excretion of BDE-99 and its metabolites is a very minor pathway, accounting for less than 1% of the administered dose in rats. nih.gov The low urinary output is consistent with the lipophilic nature of the compound, which favors retention in fatty tissues and elimination via feces and bile. nih.gov

Bioaccumulation and Bioconcentration of this compound

BDE-99 is a hydrophobic and lipophilic compound that exhibits a high potential for bioaccumulation in organisms. nih.govwikipedia.org Bioaccumulation refers to the net uptake of a chemical from all possible environmental sources, including water, sediment, and food. It is a key factor in determining the environmental risk of persistent organic pollutants. mdpi.comaecom.com

Studies across various ecosystems have consistently shown that BDE-99, as a component of the commercial penta-BDE mixture, is readily taken up and stored in the tissues of biota. gulfofmaine.orgnih.gov Along with BDE-47, BDE-100, BDE-153, and BDE-154, BDE-99 is one of the dominant congeners found in wildlife. gulfofmaine.org Its presence has been documented in a wide range of species, from benthic invertebrates to fish, birds, and marine mammals. gulfofmaine.orgnih.govresearchgate.net

Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs)

The potential of a chemical to accumulate in an organism is quantified using bioaccumulation factors (BAFs) and bioconcentration factors (BCFs). A BCF describes the uptake of a chemical directly from the surrounding water, while a BAF considers uptake from all sources, including diet and sediment. mdpi.comaecom.com

For sediment-dwelling organisms, the biota-sediment accumulation factor (BSAF) is often used. A study on the oligochaete Tubifex tubifex exposed to sediment spiked with PBDEs calculated a BSAF of 4.84 and a BAF of 7.34 for BDE-99. nih.gov These values, particularly for the penta-BDE homologues, indicate a high bioaccumulation potential from sediment. nih.gov In a study of a freshwater food web in the Yangtze River Delta, BCF values higher than 5000 L/kg and BSAF values greater than 1 were found for most PBDE congeners, including BDE-99, confirming their high bioaccumulation capacity. mdpi.com

Table 3: Bioaccumulation and Biota-Sediment Accumulation Factors for BDE-99

Influence of Lipid Content and Species-Specific Metabolic Capacities

The bioaccumulation of BDE-99 is significantly influenced by two key biological factors: the lipid content of an organism's tissues and its species-specific ability to metabolize the compound. nih.gov

As a lipophilic ("fat-loving") substance, BDE-99 tends to be stored in the lipid-rich tissues of organisms, such as adipose tissue (fat), liver, and skin. nih.govwikipedia.orgnih.gov Therefore, organisms with a higher percentage of body fat will generally accumulate higher concentrations of BDE-99 and other PBDEs.

However, the metabolic capacity of a species can greatly alter accumulation patterns. nih.govresearchgate.net Some species can efficiently transform and eliminate BDE-99, while others cannot. A prime example of this is the difference observed in fish. acs.orgnih.gov The common carp can extensively debrominate BDE-99 to BDE-47, which prevents the parent BDE-99 from accumulating to high levels in its tissues. acs.orgmdpi.com In contrast, other fish like pike, Chinook salmon, and rainbow trout metabolize BDE-99 to a lesser extent or via different pathways, leading to different congener profiles and accumulation dynamics. acs.orgnih.gov These species-specific differences in metabolism are critical for accurately modeling the distribution of PBDE congeners in the environment and predicting which species are at higher risk of accumulation. nih.gov In humans, evidence suggests that BDE-99 is more likely to be metabolized than other congeners like BDE-47, which may explain the relative proportions of these compounds found in human blood. nih.govpku.edu.cn

Trophic Transfer and Biomagnification Dynamics of this compound

Trophic transfer is the process by which contaminants are passed from one level of a food web to the next. When the concentration of a contaminant increases at successively higher trophic levels, the process is known as biomagnification. wikipedia.orgresearchgate.net BDE-99, like other persistent PBDEs, has been shown to undergo trophic transfer and can biomagnify in both aquatic and terrestrial food webs. gulfofmaine.orgresearchgate.net

Studies in marine and freshwater ecosystems have demonstrated the biomagnification potential of BDE-99. In a northwest Atlantic marine food web, BDE-99 was found to biomagnify from fish to harbor seals. gulfofmaine.org The biomagnification factor (BMF), which is the ratio of the concentration in a predator to that in its prey, was particularly high (BMF of 213) for the transfer from white hake to seals. gulfofmaine.org In a Lake Michigan food web, BDE-99 was a major congener detected in fish species. nih.govresearchgate.net

However, the biomagnification of BDE-99 is not always straightforward and can be influenced by the specific food chain and the metabolic capabilities of the organisms within it. researchgate.net For example, some studies have reported that BDE-99 does not biomagnify or may even be biodiluted (concentration decreases up the food chain) in certain food webs. researchgate.net A study in a freshwater lake in the Yangtze River Delta found that the trophic magnification factor (TMF) for BDE-99 was not significantly greater than 1, suggesting a lack of food web biomagnification in that specific ecosystem, which may be due to strong metabolic debromination in some fish species. mdpi.comnih.gov Similarly, a study of terrestrial food chains involving small rodents, foxes, and predatory birds found no biomagnification of BDE-99 in the rodent-to-fox food chain, likely due to the high metabolic capacity of the fox. researchgate.net In contrast, BDE-99 did biomagnify in the food chains leading to predatory birds like sparrowhawks and buzzards. researchgate.net These findings underscore that the dynamics of BDE-99 in food webs are complex, depending on a balance between its persistence, lipophilicity, and the metabolic processes of the organisms involved. gulfofmaine.orgresearchgate.net

Table 4: Compound Names Mentioned in the Article

Trophic Magnification Factors (TMFs) Across Food Web Levels

Trophic magnification factors (TMFs) are a critical metric for understanding the bioaccumulation potential of contaminants within a food web. A TMF greater than 1 indicates that the chemical concentration increases with increasing trophic level, a process known as biomagnification.

Studies have shown that PBDEs, including pentabromodiphenyl ether congeners, can biomagnify in aquatic food webs. For instance, in a marine food web, seven PBDE congeners were found to be magnified, with concentrations increasing at a greater rate in seabirds compared to invertebrates and fish. nih.gov This suggests that air-breathing organisms may be particularly susceptible to the biomagnification of certain PBDEs. oup.com Research in a freshwater ecosystem in Dianshan Lake, Shanghai, China, found TMFs for all PBDE congeners to be in the range of 1.35–1.81. researchgate.net

The degree of bromination can influence the biomagnification potential. Lower-brominated congeners, such as the tetra- and pentabromodiphenyl ethers, are often found to have higher biomagnification potential than their more highly brominated counterparts. researchgate.net However, the biotransformation of higher brominated PBDEs can lead to the formation of lower-brominated, and potentially more bioaccumulative, congeners within organisms. oup.com

Table 1: Trophic Magnification Factors (TMFs) of Selected PBDE Congeners in Various Ecosystems

| Ecosystem | PBDE Congener | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| Dianshan Lake, China (Freshwater) | All congeners | 1.35 - 1.81 | researchgate.net |

| Marine Food Web | Seven congeners | Magnified | nih.gov |

Note: This table presents a summary of TMF findings. Specific values can vary significantly depending on the food web structure and species studied.

Food Web Structure and Trophodynamics

The structure of a food web plays a pivotal role in the trophodynamics of this compound. The introduction of invasive species, for example, can alter predator-prey relationships and consequently impact the transfer of contaminants. nih.gov A study on the St. Lawrence River in Canada investigated the trophic transfer of PBDEs following the invasion of the round goby. nih.gov While the study found that the switch in prey for some predatory fish did not significantly alter PBDE transfer, it highlights the importance of considering ecological shifts in contaminant studies. nih.gov

The feeding ecology of different species significantly influences their contaminant accumulation. researchgate.net For instance, species with a broader diet and higher feeding activity may be exposed to a wider range of contaminants and exhibit different accumulation patterns compared to species with a more specialized diet. researchgate.net In marine environments, PBDE concentrations have been found to be orders of magnitude higher in seabirds compared to invertebrates and fish, underscoring the importance of trophic position in contaminant accumulation. nih.gov

Inter-compartmental Transport and Partitioning Behavior of this compound

The movement and distribution of this compound between air, water, soil, and sediment are governed by its physicochemical properties and environmental conditions.

Atmospheric Transport and Long-Range Environmental Contamination

Polybrominated diphenyl ethers are recognized for their potential for long-range atmospheric transport. researchgate.net Less brominated congeners, in particular, are considered more persistent in the atmosphere and can travel long distances from their sources. nih.gov This long-range transport contributes to the presence of these compounds in remote regions, far from industrial or urban centers. researchgate.netosti.gov

Studies have detected PBDEs in the air of various environments, including near potential sources like electronics recycling facilities and in remote arctic regions. osti.govresearchgate.netacs.org The presence of PBDEs in the Arctic atmosphere and seawater is a clear indicator of their capacity for long-range transport. osti.gov Models assessing the long-range transport potential of PBDEs suggest that lower-brominated congeners have a transport potential comparable to that of well-known persistent organic pollutants like PCBs. researchgate.net

Sediment-Water Partitioning and Sorption Dynamics

The partitioning of this compound between water and sediment is a key process influencing its environmental fate and bioavailability. Due to its hydrophobic nature, this compound tends to adsorb to sediment and suspended particles in aquatic environments. uw.edu.pl The organic carbon content of the sediment is a primary factor controlling this partitioning. mit.edu

The process of sorption is influenced by various environmental factors. For example, increasing salinity has been shown to decrease the sorption of some PBDE congeners to dissolved humic substances, potentially increasing their freely dissolved and bioavailable fraction in estuarine and marine environments. nih.gov The sorption of PBDEs to microplastics is also an area of growing research, as these particles can act as vectors for contaminant transport. researchgate.net The sorption process is often described using isotherm models, such as the Freundlich model, which can characterize the non-uniform nature of sorption to environmental solids. researchgate.net

Table 2: Factors Influencing Sediment-Water Partitioning of PBDEs

| Factor | Influence on Partitioning | Reference |

|---|---|---|

| Sediment Organic Carbon | Higher organic carbon content leads to increased sorption. | mit.edu |

| Salinity | Increasing salinity can decrease sorption to dissolved organic matter. | nih.gov |

| Microplastics | Can act as a sorbent and transport vector for PBDEs. | researchgate.net |

Volatilization and Air-Water Exchange

The exchange of this compound between the atmosphere and water bodies is a dynamic process involving both volatilization from water to air and deposition from air to water. The direction and magnitude of this exchange are influenced by factors such as water and air concentrations, temperature, and wind speed.

Studies investigating the air-water exchange of PBDEs have shown that for some congeners, deposition from the atmosphere can be a significant input to surface waters. nih.gov For other, more volatile congeners, volatilization from water to the atmosphere can occur. nih.gov For example, a study in Izmir Bay, Turkey, found that while BDE-28 fluxes were mainly from volatilization, other congeners were primarily deposited from the atmosphere into the water. nih.gov This indicates that the atmosphere can play a crucial role in controlling the levels of PBDEs in coastal surface waters. nih.gov

Ecological Impacts and Ecotoxicological Research on 2,2 ,3,4,6 Pentabromodiphenyl Ether

Observed Ecological Effects in Model Organisms and Wildlife Populations

Research into the ecological effects of BDE-85 reveals its presence in various environmental compartments and biota, though specific toxicological data for this congener are less abundant compared to others like BDE-47 and BDE-99.

BDE-85 has been detected in aquatic environments and is known to be bioavailable to organisms. Studies have documented its presence in several freshwater fish species, including chub, barbel, bream, perch, and trout, which serve as biomonitors for contamination in river systems. umweltprobenbank.de

In laboratory settings, the aquatic oligochaete Lumbriculus variegatus has been shown to rapidly accumulate BDE-85 from spiked artificial sediment. mdpi.com This indicates the potential for this congener to enter and move through aquatic food webs. While BDE-85 is detected in fish tissue, specific studies detailing its direct toxic effects—such as impacts on fish development, reproduction, or immune function—are limited in comparison to more extensively studied congeners like BDE-47. researchgate.net The broader class of PBDEs is recognized for its potential to cause adverse effects in fish, including endocrine disruption and immunotoxicity.

Evidence of BDE-85 exposure extends to terrestrial and avian wildlife. The congener has been identified in the tissues of terrestrial predators such as the red fox (Vulpes vulpes) and in avian species like the herring gull (Larus argentatus), which feeds on aquatic organisms like fish and mussels. umweltprobenbank.denih.gov The presence of BDE-85 in these top-level predators highlights its capacity for bioaccumulation and trophic transfer.

Rodent models provide more specific insights into the toxicity of BDE-85. In one study, exposure of mice to BDE-85 resulted in tissue-specific alterations in the liver and brain, indicating a significant disruption of the oxidant/antioxidant balance and the onset of oxidative stress. nih.gov The same study found that BDE-85 caused physiological damage to the sciatic nerves in rats, demonstrating its neurotoxic potential in a terrestrial wildlife model. nih.gov

| Organism/Model | Observed Effect/Finding | Reference |

|---|---|---|

| Aquatic Oligochaete (Lumbriculus variegatus) | Rapid accumulation from sediment. | mdpi.com |

| Freshwater Fish (Chub, Bream, etc.) | Detected as a contaminant in tissue. | umweltprobenbank.de |

| Herring Gull (Larus argentatus) | Detected in tissues, indicating bioaccumulation. | umweltprobenbank.de |

| Red Fox (Vulpes vulpes) | Detected in tissues, indicating bioaccumulation. | nih.gov |

| Rodents (Mice/Rats) | Induces oxidative stress in liver and brain; causes physiological damage to sciatic nerves (neurotoxicity). | nih.gov |

Underlying Ecotoxicological Mechanisms

The toxic effects of BDE-85 and other PBDEs are rooted in their ability to interfere with fundamental biological processes at the molecular and cellular levels.

Polybrominated diphenyl ethers as a chemical class are widely recognized as endocrine-disrupting chemicals (EDCs) in wildlife. svdcdn.comnih.govchemtrust.orgnih.gov EDCs can interfere with the hormone systems of animals by mimicking or blocking natural hormones, thereby affecting reproduction, development, and other critical physiological functions. chemtrust.orgresearchgate.net While the endocrine-disrupting potential of PBDE mixtures and certain individual congeners has been demonstrated in various wildlife species, including fish and mammals, specific mechanistic studies focusing exclusively on BDE-85 are scarce. Much of the research has centered on congeners like BDE-47, BDE-99, and BDE-153, which have been shown to affect thyroid hormone homeostasis and steroid hormone levels. wikipedia.org The potential for BDE-85 to act as an endocrine disruptor is inferred from its inclusion in the PentaBDE mixture, which is known to have effects on the liver, thyroid, and neurobehavioral development in animal studies. wikipedia.org

There is direct evidence of neurotoxic effects from BDE-85 in animal models. A study using rodents demonstrated that BDE-85 exposure leads to significant neurophysiological damage. nih.gov Specifically, in isolated sciatic nerves of rats, the compound caused a marked reduction in nerve conduction velocity and in the amplitude of compound action potentials. nih.gov These findings point to a clear mechanism of neurotoxicity, suggesting that BDE-85 can impair the functional integrity of peripheral nerves.

Furthermore, studies on the metabolites of PBDEs indicate that they can also be toxic. For instance, hydroxylated metabolites of BDE-85, such as 6-OH-BDE-85, have been shown to induce cytotoxicity. nih.gov The disruption of nerve function and the cytotoxicity of its metabolites underscore the potential for BDE-85 to cause neurodevelopmental alterations in exposed wildlife populations. nih.govnih.gov

Oxidative Stress Induction and Cellular Responses in Biota

Exposure to various PBDE congeners has been demonstrated to induce oxidative stress in a range of organisms. This occurs when the balance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive products is disrupted. nih.govnih.gov While direct studies on 2,2',3,4,6'-pentabromodiphenyl ether are lacking, research on other pentaBDEs, such as BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), provides insight into these mechanisms.

Exposure to BDE-99 has been shown to increase the production of intracellular ROS in various cell lines. mdpi.com This overproduction of ROS can lead to cellular damage, including lipid peroxidation and protein and DNA damage. In response to this oxidative stress, cells may activate various defense and signaling pathways. For instance, studies on human cell cultures exposed to BDE-99 have shown a modulation of the Nrf-2 pathway, a key regulator of the antioxidant response. mdpi.com

In the marine fish cell line SAF-1 (from gilthead seabream, Sparus aurata), exposure to sub-lethal doses of PBDEs, including BDE-99, resulted in a significant increase in intracellular ROS production and a decrease in cell vitality after 48 and 72 hours. accustandard.com This oxidative stress condition was found to affect the expression of molecular markers related to the cell cycle, cell signaling, and energetic balance, suggesting that PBDEs can disrupt cellular homeostasis, potentially predisposing cells to transformation. accustandard.com Similarly, short-term intoxication of rats with a pentaBDE mixture disturbed the redox homeostasis, indicated by a lower total antioxidant status in serum and higher liver glutathione (B108866) (GSH) concentration. researchgate.net

The table below summarizes findings on oxidative stress induction by a common pentabromodiphenyl ether congener, BDE-99.

| Organism/Cell Line | PBDE Congener | Observed Effects | Reference |

| Human HS-68 cells | BDE-99 | Increased Reactive Oxygen Species (ROS) production, reduced cell vitality at high concentrations. | mdpi.com |

| SAF-1 (Sparus aurata fibroblast cell line) | BDE-99 | Decreased cell vitality, increased intracellular ROS, up-regulation of cell cycle and oxidative stress biomarkers. | accustandard.com |

| Rat | PentaBDE mixture | Disturbed redox homeostasis, lower total antioxidant status, increased liver glutathione (GSH). | researchgate.net |

Genotoxic Effects in Aquatic Organisms

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, which may lead to cancer. Several PBDE congeners have been shown to exert genotoxic effects in aquatic organisms. While no data exists specifically for this compound, studies on the closely related isomer BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) are informative.

A study on the freshwater mussel Dreissena polymorpha investigated the genotoxic potential of BDE-100. nih.gov The results indicated that BDE-100 is moderately genotoxic, inducing both primary and fixed DNA injuries in the hemocytes of the mussels. This was assessed using the Single Cell Gel Electrophoresis (Comet) assay and the Micronucleus test. nih.gov

In another study, the genotoxic effects of BDE-100 were evaluated using a fibroblast cell line from the pantropical spotted dolphin (Stenella attenuata). nih.gov Although cell viability was not significantly affected, exposure to BDE-100 led to an increase in cell apoptosis markers. The study concluded that PBDE congeners could cause cytotoxic and genotoxic effects through the dysregulation of oxidative stress and alteration of mitochondrial and cell membrane structure. nih.gov These findings suggest that pentaBDEs, as a class, may pose a genotoxic risk to aquatic organisms.

The table below presents a summary of research findings on the genotoxic effects of the related pentabromodiphenyl ether congener, BDE-100.

| Organism/Cell Line | PBDE Congener | Observed Genotoxic Effects | Reference |

| Freshwater Mussel (Dreissena polymorpha) | BDE-100 | Moderate induction of primary and fixed DNA injuries in hemocytes. | nih.gov |

| Pantropical Spotted Dolphin (Stenella attenuata) Fibroblast Cell Line | BDE-100 | Increased cell apoptosis markers (Bcl2 and caspase-9). | nih.gov |

Environmental Fate and Transport Modeling of 2,2 ,3,4,6 Pentabromodiphenyl Ether

Application of Multimedia Fugacity Models

Multimedia fugacity models are fundamental tools for assessing the environmental fate of chemicals like BDE-99. wikipedia.org These models use the concept of fugacity, or "escaping tendency," to describe a chemical's partitioning behavior between various environmental media such as air, water, soil, and sediment. wikipedia.orgenvchemgroup.com The models are structured in levels of increasing complexity (Levels I, II, III, and IV) to simulate different environmental conditions. setac.orgulisboa.pt

Level I models calculate the equilibrium distribution of a chemical in a closed system, while Level II models incorporate advection (transport with a moving medium) and reaction processes. setac.org Level III models represent a steady-state, non-equilibrium system with continuous emissions and transport between compartments. setac.org Level IV models are dynamic, simulating changes in concentration over time. setac.orgnih.gov

Research utilizing a Level II fugacity model indicates that polybrominated diphenyl ethers (PBDEs), including BDE-99, predominantly partition to the organic carbon fraction in soil and sediment. nih.govresearchgate.net This suggests that their persistence in the environment is heavily dependent on degradation rates within these media. nih.gov More complex models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, have been adapted to study the fate of PBDEs in specific aquatic systems like lakes, accounting for various transport and transformation processes. envchemgroup.comulisboa.pt

A large-scale Level IV fugacity-based multimedia model (the S-L4MF Model), which incorporates steady-state particle/gas partitioning theory, has been successfully applied to simulate the atmospheric contamination of PBDEs, including BDE-99, in Northeast China. nih.gov This model demonstrated a reasonable agreement between simulated and measured concentrations, with 94.8% of data points for BDE-99 showing discrepancies of less than one order of magnitude. nih.gov

Table 1: Levels of Fugacity Models and Their Application

| Model Level | Description | Application to BDE-99 and other PBDEs |

|---|---|---|

| Level I | Describes equilibrium partitioning in a closed system without advection or reaction. setac.org | Provides a baseline understanding of where the chemical is likely to accumulate. |

| Level II | Introduces reaction and advection processes under equilibrium conditions. setac.org | Indicates that PBDEs will largely partition to organic carbon in soil and sediment. nih.govresearchgate.net |

| Level III | Simulates steady-state, non-equilibrium conditions with intermedia transport. setac.org | Used to estimate the characteristic travel distance (CTD), suggesting limited long-range atmospheric transport potential for some PBDEs. nih.gov |

| Level IV | Dynamic model that describes unsteady-state conditions where concentrations change over time. setac.orgnih.gov | Applied to simulate temporal trends of PBDEs in specific regions, showing reasonable agreement with measured atmospheric concentrations for BDE-99. nih.gov |

Regional and Global Scale Transport Simulations

Modeling at regional and global scales is essential for understanding the long-range atmospheric transport (LRAT) potential of BDE-99. The European variant of the Berkeley-Trent (EVn-BETR) multimedia environmental fate model was used to simulate the distribution of PBDEs from the commercial pentabromodiphenyl ether (PentaBDE) product across Europe. nih.gov The model's steady-state simulations for BDE-99 showed good agreement with measured environmental data. nih.gov

Simulations of BDE-99's transport to remote regions like the Antarctic have also been conducted. Studies measuring BDEs in Antarctic air, snow, and sea ice found that these compounds were predominantly associated with aerosols. nih.gov The ratio of BDE-99 to another congener, BDE-100, in aerosols suggested photodegradation of BDE-99 during its long-range transport in the austral summer. nih.gov However, the ratios in sea ice samples were more reflective of commercial PentaBDE products, indicating that photodegradation might be minimal during transport in the winter. nih.gov

Predictive Modeling for Environmental Concentrations and Mass Fluxes

A global multimedia model, combined with a developed PBDE emission inventory, has been used to calculate environmental concentrations of various PBDEs. researchgate.net Such models can help to explain discrepancies between predicted concentrations and field data. researchgate.net For instance, one study highlighted that while models could reasonably predict air concentrations, they tended to underestimate levels in soil and grass. nih.gov

In a study of Zhelin Bay, China, a Level IV dynamic fugacity model was employed to simulate the temporal variation of PBDE concentrations. nih.gov The model indicated a relatively rapid transport of PBDE congeners from the water column into both the atmosphere and the sediments. nih.gov These predictive models are crucial for assessing the effectiveness of regulations and phase-outs of commercial PBDE mixtures.

Table 2: Predicted Environmental Fate Characteristics of BDE-99 and related PBDEs

| Model / Study | Prediction | Key Finding |

|---|---|---|

| EVn-BETR Model | Peak atmospheric concentrations around 1997, with a subsequent disappearance half-life of 4.8 years. nih.gov | Provides a historical trend and future outlook for atmospheric levels of PentaBDE congeners. |

| Global Multimedia Model (Schenker et al., 2008) | Calculated environmental concentrations based on an emission inventory; estimated that 13% of Penta-BDE in the environment could arise from the degradation of Deca-BDE. researchgate.net | Highlights the importance of precursor compounds as a secondary source of BDE-99. |

| Level IV Fugacity Model (Zhelin Bay) | Modeled short-term trends showing swift transport from the water column to the atmosphere and sediments. nih.gov | Demonstrates the dynamic movement of PBDEs in a specific coastal ecosystem. |

| TaPL3 Model | Estimated a limited characteristic travel distance (CTD) for PBDEs. nih.gov | Suggests that while long-range transport occurs, the potential may be limited for some congeners. |

Sensitivity Analysis and Uncertainty Assessment in Model Parameters

The accuracy of environmental models is dependent on the quality of their input parameters, which often have associated uncertainties. Sensitivity analysis is performed to identify which parameters have the most significant influence on the model's output. db-thueringen.deresearchgate.netbris.ac.ukbris.ac.uk Uncertainty analysis then quantifies how the uncertainty in these key parameters translates into uncertainty in the model's predictions. bris.ac.uk

For multimedia models of PBDEs, parameters such as degradation half-lives in soil and sediment are critical but often not well-quantified, which introduces significant uncertainty. nih.gov A sensitivity and uncertainty analysis of the S-L4MF Model applied to PBDEs in China identified air temperature and the hexadecane-air partition coefficient as key parameters influencing the model's predictions of atmospheric concentrations. nih.gov

The process of sensitivity analysis helps to prioritize research needs. For example, identifying degradation rates or specific partition coefficients as highly sensitive parameters highlights the need for more accurate experimental measurements of these values. nih.gov A systematic review of sensitivity analysis in environmental modeling outlines various methods, from simple one-at-a-time variations to more complex global techniques, that can be applied to assess the robustness of models used for BDE-99. researchgate.netbris.ac.ukbris.ac.uk By understanding the sources and magnitude of uncertainty, scientists can provide a more complete picture of the predicted environmental fate of BDE-99 and express the level of confidence in the modeling results. db-thueringen.de

Environmental Management and Remediation Strategies for 2,2 ,3,4,6 Pentabromodiphenyl Ether Contamination

Regulatory Frameworks and International Conventions for PBDEs

The primary international treaty governing the management of 2,2',3,4,6'-Pentabromodiphenyl ether is the Stockholm Convention on Persistent Organic Pollutants. pops.intwikipedia.org This global agreement aims to protect human health and the environment by eliminating or restricting the production and use of POPs. epd.gov.hkwikipedia.org

Commercial pentabromodiphenyl ether (c-pentaBDE), a mixture containing various PBDE congeners including this compound, was listed in Annex A of the Stockholm Convention in 2009. epd.gov.hkepa.gov This listing calls for the elimination of its production and use. iisd.org Parties to the convention are obligated to take measures to prohibit and/or eliminate the production and use of the chemicals listed in Annex A. researchgate.netbasel.int There are no exemptions granted for the production of tetraBDE and pentaBDE under the convention. basel.int

The regulation of PBDEs is not limited to the Stockholm Convention. Regional and national authorities have also implemented stringent controls. For instance, the European Union banned the use of pentaBDE in 2004 following a comprehensive risk assessment. wikipedia.org In the United States, the main manufacturer voluntarily phased out the production of c-pentaBDE at the end of 2004. epa.govepa.gov Subsequently, the U.S. Environmental Protection Agency (EPA) has taken regulatory actions, such as proposing Significant New Use Rules (SNURs) under the Toxic Substances Control Act (TSCA) to control the import of articles containing these compounds and to manage existing uses. epa.govepa.gov